(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
“(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core substituted with two chlorinated phenyl groups and a sulfone moiety. Benzothiazine derivatives are known for diverse bioactivities, including antimicrobial, antitumor, and anti-inflammatory properties, often modulated by substituent positioning and electronic effects .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO3S/c22-15-10-8-14(9-11-15)21(25)20-13-24(17-5-3-4-16(23)12-17)18-6-1-2-7-19(18)28(20,26)27/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHWZHHYSAGSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114660-37-5) belongs to a class of benzothiazine derivatives known for their diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 464.7 g/mol. The structure features a benzothiazine ring system substituted with chlorophenyl groups, which contributes to its unique electronic and steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H12Cl3NO3S |
| Molecular Weight | 464.7 g/mol |
| CAS Number | 1114660-37-5 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibits lipoxygenase enzymes involved in inflammation.
- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have shown that benzothiazine derivatives possess significant antimicrobial properties. For instance, one study highlighted the effectiveness of similar compounds against Salmonella typhi and Bacillus subtilis, indicating that this compound may also exhibit comparable activity .
Anti-inflammatory Properties
The compound has been investigated for its potential as a lipoxygenase (LOX) inhibitor. LOX enzymes are crucial in the synthesis of pro-inflammatory mediators. Inhibiting these enzymes can lead to reduced inflammation and pain. Preliminary results suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results. A study focusing on similar benzothiazine derivatives reported selective cytotoxic effects on melanoma cells, indicating potential use in cancer therapy . The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells.
Case Study: Melanoma Treatment
A case study involving a derivative compound demonstrated a selective cytotoxic effect on human melanoma cells (VMM917). The compound induced cell cycle arrest at the S phase and decreased melanin production, suggesting its potential as an alternative chemotherapeutic agent .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Modulation : By affecting the cell cycle machinery, it can induce apoptosis in malignant cells.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that can mitigate oxidative stress in cells.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzothiazine derivatives, including (4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structural characteristics may also contribute to anticancer activity. Studies have shown that benzothiazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of halogenated phenyl groups enhances their interaction with biological targets, making them promising candidates for cancer therapy .
Pharmacological Studies
Mechanism of Action
Research into the pharmacological mechanisms of this compound has revealed that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies.
Synergistic Effects
There is growing interest in the synergistic effects of this compound when used in combination with other therapeutic agents. Preliminary studies suggest that co-administration with certain antibiotics or chemotherapeutics may enhance efficacy and reduce resistance development .
Chemical Synthesis and Modifications
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that require careful optimization of conditions to achieve high yields and purity. Various synthetic methods have been explored to modify its structure for enhanced biological activity.
Structure-Activity Relationship Studies
Ongoing research focuses on the structure-activity relationships (SAR) of this compound and its derivatives. By systematically altering functional groups and evaluating their effects on biological activity, researchers aim to design more potent analogs .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of benzothiazine derivatives against various strains of bacteria. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines through the activation of specific apoptotic pathways. The findings suggest a promising role for this compound in cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in substituent placement and core heterocycles. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | 4-chlorophenyl (position 4), phenyl (methanone) | C₂₁H₁₅ClNO₃S | 396.86 | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | Benzothiazole | 5-chlorophenyl (methoxy-linked), 4-chlorophenyl (methanone) | C₂₁H₁₃Cl₂NO₂S | 414.29 | |
| 4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one | 1,2,4-Benzothiadiazine | 4-chlorophenyl (methyl), 4-methoxyphenyl | C₂₁H₁₆ClNO₄S | 429.88 |
Key Observations :
Bioactivity
- Benzothiazole Derivatives : Exhibit antifungal, antibacterial, and antitumor activities via interactions with DNA topoisomerases or microbial cell membranes .
- Benzothiadiazine Derivatives : Demonstrated antihypertensive and antidiabetic effects in preclinical studies, linked to sulfone-mediated enzyme inhibition .
Physical and Crystallographic Properties
*Inferred based on structural similarities.
Q & A
Q. What are the optimal synthetic routes for (4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?
- Methodological Answer : The synthesis involves multi-step reactions:
Core Formation : Construct the benzothiazine core via cyclization of sulfur-containing precursors (e.g., thioamides) with aromatic aldehydes.
Substituent Introduction : Introduce chlorophenyl groups via nucleophilic substitution or Friedel-Crafts acylation. For example, coupling 4-chlorophenyl and 3-chlorophenyl moieties using Pd-catalyzed cross-coupling reactions.
Oxidation : Sulfur oxidation to sulfone groups (1,1-dioxido) using agents like m-CPBA or H₂O₂ in acetic acid.
Key reagents: Potassium permanganate (oxidation), sodium borohydride (reduction), and anhydrous solvents (DMF, THF) under inert conditions .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ ~3.5–4.0 ppm for adjacent protons).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S=O distances ~1.43–1.47 Å). provides a template for monoclinic crystal systems (space group P21/n) with Z=4 and unit cell parameters (e.g., a = 13.6452 Å, β = 105.772°) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 451.5 for C₂₄H₁₅Cl₂NO₃S).
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound's biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Studies :
Q. What computational approaches predict target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR tyrosine kinase). Parameterize force fields (AMBER) for sulfone group polarization.
- ADMET Prediction : SwissADME calculates logP (~3.2) and bioavailability scores. QikProp predicts blood-brain barrier penetration (low, due to polar sulfone).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ = 8.2 µM in vs. 12.5 µM in ) by normalizing to positive controls (e.g., doxorubicin).
- Structural Validation : Confirm compound purity via HPLC (≥95%) and rule out degradation products .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
